molecular formula C11H20O2 B14477645 2-Octanol, 2-methyl-6-methylene-, formate CAS No. 72785-12-7

2-Octanol, 2-methyl-6-methylene-, formate

Cat. No.: B14477645
CAS No.: 72785-12-7
M. Wt: 184.27 g/mol
InChI Key: RUTJCZQSBRUHJG-UHFFFAOYSA-N
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Description

2-Octanol, 2-methyl-6-methylene-, formate is a chemical compound with the molecular formula C₁₁H₂₀O₂ . It is a monoterpenoid and a subclass of 2,6-dimethyloctane . This compound is known for its unique structure, which includes a formate ester group attached to a branched octanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octanol, 2-methyl-6-methylene-, formate typically involves the esterification of 2-Octanol, 2-methyl-6-methylene- with formic acid or its derivatives . The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Octanol, 2-methyl-6-methylene-, formate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Octanol, 2-methyl-6-methylene-, formate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octanol, 2-methyl-6-methylene-, formate involves its interaction with specific molecular targets and pathways. The formate ester group can undergo hydrolysis to release formic acid, which may interact with cellular components. Additionally, the compound’s structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Comparison: 2-Octanol, 2-methyl-6-methylene-, formate stands out due to its unique formate ester group, which imparts distinct chemical properties and reactivity. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

72785-12-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(2-methyl-6-methylideneoctan-2-yl) formate

InChI

InChI=1S/C11H20O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h9H,2,5-8H2,1,3-4H3

InChI Key

RUTJCZQSBRUHJG-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CCCC(C)(C)OC=O

Origin of Product

United States

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